molecular formula C12H11ClN2O B7961491 4-(Benzyloxy)-2-chloropyridin-3-amine

4-(Benzyloxy)-2-chloropyridin-3-amine

Cat. No.: B7961491
M. Wt: 234.68 g/mol
InChI Key: VMUFSRNEMKTLIQ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-chloropyridin-3-amine: is an organic compound that belongs to the class of substituted pyridines It features a pyridine ring substituted with an amino group at the 3-position, a benzyloxy group at the 4-position, and a chlorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-chloropyridin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Starting with 2-chloropyridine, a nitration reaction introduces a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to remove the chlorine atom, forming a dechlorinated derivative.

    Substitution: The chlorine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium methoxide or ammonia in the presence of a base.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of substituted pyridines with various functional groups.

Scientific Research Applications

Chemistry: : 4-(Benzyloxy)-2-chloropyridin-3-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.

Medicine: : Research is ongoing to explore its potential as a drug candidate for treating various diseases. Its unique structure allows for the modification and optimization of pharmacological properties.

Industry: : In the industrial sector, it is used in the synthesis of specialty chemicals and materials. Its derivatives are employed in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-chloropyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and benzyloxy groups allows for hydrogen bonding and hydrophobic interactions with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

    3-Amino-4-hydroxy-2-chloropyridine: Similar structure but with a hydroxy group instead of a benzyloxy group.

    3-Amino-4-(methoxy)-2-chloropyridine: Similar structure but with a methoxy group instead of a benzyloxy group.

    3-Amino-4-(ethoxy)-2-chloropyridine: Similar structure but with an ethoxy group instead of a benzyloxy group.

Uniqueness: 4-(Benzyloxy)-2-chloropyridin-3-amine is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and can influence its biological activity and solubility. The combination of the amino, benzyloxy, and chlorine substituents provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

2-chloro-4-phenylmethoxypyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c13-12-11(14)10(6-7-15-12)16-8-9-4-2-1-3-5-9/h1-7H,8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUFSRNEMKTLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=NC=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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